molecular formula C16H21N3S B3164368 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 892299-66-0

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B3164368
CAS No.: 892299-66-0
M. Wt: 287.4 g/mol
InChI Key: LNGUEHNGUJMNDO-UHFFFAOYSA-N
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Description

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a heterocyclic compound featuring a spirocyclic framework with a 1,4,8-triazaspiro[4.5]dec-3-ene core. The molecule includes an isopropyl group at the 8-position and a phenyl ring at the 3-position, with a thione group at the 2-position.

Properties

IUPAC Name

3-phenyl-8-propan-2-yl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3S/c1-12(2)19-10-8-16(9-11-19)17-14(15(20)18-16)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGUEHNGUJMNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC2(CC1)NC(=S)C(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using reactors designed for high-throughput chemical processes. The choice of reagents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases, such as inflammation and pain.

Industry: In industry, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 8-isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) CAS Number Purity Key Properties/Notes
8-Isopropyl-3-phenyl-...-2-thione C₁₆H₂₀N₃S* ~273.4 (estimated) Phenyl (3), Isopropyl (8) Not explicitly listed Likely exhibits steric hindrance from isopropyl; structural similarity to analogs .
3-(4-Chlorophenyl)-8-isopropyl...-2-thione C₁₆H₂₀ClN₃S 321.87 4-Chlorophenyl (3), Isopropyl (8) 1000207-64-6 95% Higher molecular weight due to Cl; discontinued for commercial use .
8-Methyl-3-phenyl...-2-thione C₁₄H₁₇N₃S 259.37 Phenyl (3), Methyl (8) 892299-50-2 95+% Lower steric bulk; stable at 2–8°C; research-grade solubility (10 mM in solution) .
8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl...-2-thione C₂₂H₂₂FN₃OS 395.49 Phenyl (3), Ethyl (8), 4-Fluorobenzoyl (1) 872199-78-5 90% Higher molecular weight due to fluorobenzoyl; priced at $574–$639 for 1–5 mg .
3-(4-Fluorophenyl)-8-methyl...-2-thione C₁₄H₁₆FN₃S 277.37 4-Fluorophenyl (3), Methyl (8) 872207-12-0 >90% Electron-withdrawing F enhances polarity; 65-day lead time for synthesis .

*Estimated formula assumes the core structure C₁₃H₁₅N₃S with isopropyl (C₃H₇) substitution.

Key Observations:

Substituent Effects on Molecular Weight: Halogenation (e.g., Cl, F) or bulky groups (e.g., fluorobenzoyl) increase molecular weight significantly compared to non-halogenated analogs . The isopropyl group contributes moderate steric hindrance, intermediate between methyl and ethyl derivatives .

Structural and Conformational Differences :

  • Puckering in the spirocyclic ring is influenced by substituents. For example, electron-withdrawing groups (e.g., Cl, F) may stabilize planar conformations, while alkyl groups (methyl, ethyl, isopropyl) could promote puckering .

Methyl-substituted analogs are more widely available, with standardized storage conditions (2–8°C) and higher purity (95+%) .

Cost and Synthesis Challenges :

  • Complex derivatives (e.g., 8-ethyl-1-(4-fluorobenzoyl)-3-phenyl...) command higher prices ($402–$639 per mg) due to synthetic complexity and fluorine incorporation .

Research Implications

The comparison highlights the critical role of substituents in modulating the physicochemical and commercial profiles of 1,4,8-triazaspiro[4.5]dec-3-ene-2-thiones. Future studies should explore:

  • Quantitative structure-activity relationship (QSAR) models for bioactivity prediction.
  • Synthetic routes to improve yields of isopropyl- and halogenated derivatives.
  • Conformational analysis via X-ray crystallography or computational methods to validate puckering effects .

Biological Activity

8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione (CAS No. 93509-66-1) is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N3SC_{16}H_{21}N_{3}S. Its structure features a triazaspiro framework that contributes to its biological activity.

Anticonvulsant Activity

Research has indicated that compounds with similar triazaspiro structures exhibit anticonvulsant properties. The maximal electroshock seizure test (MEST) is commonly used to evaluate anticonvulsant efficacy. In studies involving related compounds, significant increases in seizure thresholds were observed, suggesting potential therapeutic applications for epilepsy management .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. A comparative analysis of similar compounds revealed varying degrees of antibacterial and antifungal activities, which could be attributed to the presence of the thione group in the structure. Further investigations are necessary to quantify these effects and establish specific mechanisms .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of triazaspiro compounds have been explored in various cancer cell lines. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cells through the activation of caspase pathways. The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation due to the structural similarities with known anticancer agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Ion Channel Modulation : Similar compounds have been shown to interact with ion channels, particularly sodium and calcium channels, which are critical in seizure propagation.
  • Enzyme Inhibition : The thione moiety may interact with various enzymes involved in cellular signaling pathways, potentially leading to altered cell proliferation and survival.
  • Receptor Interaction : There is potential for interaction with neurotransmitter receptors that could influence mood and cognitive functions.

Case Studies

StudyObjectiveFindings
Study on anticonvulsant effectsEvaluate MEST efficacySignificant increase in seizure threshold observed with related compounds
Antimicrobial activity assessmentCompare antibacterial effectsNotable activity against Gram-positive bacteria; further studies needed
Cytotoxicity in cancer cell linesAssess apoptosis inductionInduction of apoptosis via caspase activation observed in related triazaspiro compounds

Q & A

Q. What are the established synthetic methodologies for 8-isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione?

Methodological Answer: The synthesis typically involves multi-step reactions under inert conditions. Key steps include:

  • Spirocyclization : Reacting tetrachloromonospirophosphazene derivatives with carbazolyldiamines in tetrahydrofuran (THF) at room temperature for 72 hours, followed by triethylamine-mediated deprotonation and filtration to remove ammonium salts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the pure spirocompound. Crystallization from ethyl acetate yields X-ray-quality crystals .
  • Critical Parameters : Reaction time (>72 hours) and stoichiometric ratios (1:1 for phosphazene:diamine) are essential to avoid side products like dispirophosphazenes .

Q. How is the structural conformation of this compound validated?

Methodological Answer:

  • X-ray Crystallography : The half-chair conformation of the cyclopentane ring and dihedral angles between triazole-thione and phenyl rings (e.g., 85.49° in analogous compounds) are determined via single-crystal diffraction. Puckering parameters (Q(2) = 0.250 Å, φ(2) = 191.9°) confirm ring distortion .
  • Spectroscopic Analysis : 1^1H/13^13C NMR and IR identify functional groups (e.g., thione C=S stretch at ~1200 cm1^{-1}). Mass spectrometry verifies molecular ion peaks .

Q. What theoretical frameworks guide its pharmacological study?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Based on spirocompounds’ known roles as antibacterial/anticonvulsant agents, hypotheses focus on the thione moiety’s electron-deficient sulfur and spirocyclic rigidity enhancing target binding .
  • Molecular Orbital Theory : DFT calculations predict reactivity sites (e.g., nucleophilic attack at C2 or C6 positions) .

Q. How is preliminary bioactivity screening conducted?

Methodological Answer:

  • In vitro Assays :
    • Antimicrobial : Agar diffusion assays against S. aureus and E. coli (MIC values <10 µg/mL in analogous compounds) .
    • Antioxidant : DPPH radical scavenging (IC50_{50} compared to ascorbic acid) .
  • Dose-Response Curves : 3-5 log concentrations tested to establish EC50_{50} values. Triplicates reduce variability .

Advanced Research Questions

Q. How does stereochemistry influence its pharmacological and physicochemical properties?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. Compare bioactivity (e.g., IC50_{50} differences >50% in spiro-β-lactams) .
  • Molecular Dynamics (MD) Simulations : Simulate enantiomer binding to targets (e.g., GABA receptors for anticonvulsant activity). RMSD values >2 Å indicate unstable binding for inactive isomers .

Q. How can conflicting data on its bioactivity be resolved?

Methodological Answer:

  • Comparative Bioassays : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables. For example, antimicrobial activity discrepancies may arise from broth microdilution vs. disk diffusion methods .
  • Meta-Analysis : Pool data from >10 studies (using PRISMA guidelines) to identify trends. Subgroup analysis by assay type or organism clarifies contradictions .

Q. What computational models predict its environmental fate?

Methodological Answer:

  • QSAR Modeling : Use EPI Suite to estimate logP (hydrophobicity) and biodegradation half-life. High logP (>3) suggests bioaccumulation risk .
  • Ecotoxicology : Daphnia magna acute toxicity tests (48-hour LC50_{50}) and algal growth inhibition assays (OECD 201) evaluate aquatic impacts .

Q. What mechanistic studies elucidate its mode of action?

Methodological Answer:

  • Kinetic Studies : Pre-steady-state stopped-flow spectroscopy to measure binding rates (e.g., kon_{on} >104^4 M1^{-1}s1^{-1} for rapid enzyme inhibition) .
  • Isotopic Labeling : 35^{35}S-labeled thione tracks metabolic pathways in rat hepatocytes. Radiolabeled metabolites are quantified via scintillation counting .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
Reactant of Route 2
8-Isopropyl-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

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